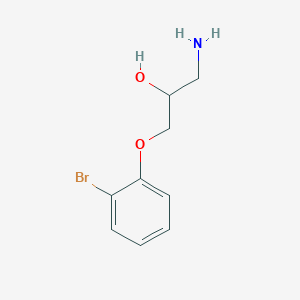

1-Amino-3-(2-bromophenoxy)propan-2-ol

描述

General Overview of β-Amino Alcohol Scaffolds in Organic Synthesis

The β-amino alcohol (or vicinal amino alcohol) motif is a privileged structural scaffold found extensively in a wide array of natural products, pharmaceuticals, and agrochemicals. chemicalbook.commoldb.com This framework is not only a key component of many biologically active molecules but also serves as an essential building block, or synthon, in organic synthesis. moldb.com Furthermore, chiral β-amino alcohols are crucial as chiral ligands and auxiliaries in the field of asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. chemicalbook.commoldb.com

The significance of this scaffold has driven the development of numerous synthetic methodologies for its construction. moldb.com Key strategies include:

The ring-opening of epoxides or aziridines. chemicalbook.com

The hydrogenation of α-amino ketones or α-hydroxy imines. chemicalbook.com

Aldol or Mannich-type reactions. chemicalbook.com

Modern techniques such as catalytic asymmetric cross-coupling reactions between aldehydes and imines. chemicalbook.com

Radical-mediated C-H amination of alcohols, which offers a direct pathway to this important molecular architecture. chiralen.com

These varied approaches highlight the central role of the β-amino alcohol unit in contemporary organic chemistry. chemicalbook.com

Structural Features and Significance of Aryloxypropanolamine Architectures

The biological activity of aryloxypropanolamines is intrinsically linked to their specific structural features. The general architecture consists of an aromatic or heteroaromatic ring connected to a propanolamine (B44665) side chain via an oxygen atom. acs.org This arrangement is more potent than the earlier arylethanolamine structures, partly because the oxygen bridge lengthens the side chain, enhancing the antagonism at the receptor site. fluorochem.co.uk

Key structural components essential for their function include:

Aromatic Ring : This can be a simple phenyl group, a substituted phenyl group, or a more complex benzoheterocyclic system. The nature and substitution pattern of this ring are primary determinants of the compound's activity and selectivity (e.g., for β1 vs. β2 receptors). researchgate.netnih.gov

Oxymethylene Bridge (—OCH₂—) : This linker group connects the aromatic ring to the aminopropanol (B1366323) side chain and is a defining feature that increases potency. fluorochem.co.ukresearchgate.net

Propanolamine Side Chain : This chain contains two critical functional groups:

A hydroxyl group (—OH) on the second carbon. The stereochemistry of this carbon is vital; for optimal receptor affinity, it must possess the (S)-configuration. researchgate.net The (R)-enantiomer is typically much less potent. researchgate.net

An amino group (—NHR) on the third carbon. For optimal activity, this must be a secondary amine. researchgate.net The substituent on the nitrogen (R group), typically a bulky alkyl group like isopropyl or tert-butyl, is also crucial for receptor binding and antagonistic activity. researchgate.net

These structural elements are considered essential for the success of this class of compounds in medicinal chemistry. acs.org

| Structural Feature | Significance for Biological Activity | Reference |

|---|---|---|

| Aromatic/Heteroaromatic Ring | Primary determinant of antagonistic activity and receptor selectivity. Can be varied to modulate absorption, metabolism, and excretion. | researchgate.net |

| Oxymethylene Bridge (—OCH₂—) | Lengthens the side chain compared to arylethanolamines, leading to increased potency. | fluorochem.co.uk |

| (S)-Configuration at Hydroxyl Carbon | Essential for optimal affinity and interaction with the β-receptor. The (R)-enantiomer is significantly less active. | researchgate.net |

| Secondary Amine (—NHR) | Required for β-adrenergic blocking activity. N,N-disubstitution leads to a decrease in activity. | fluorochem.co.ukresearchgate.net |

| Bulky N-Alkyl Substituent (e.g., Isopropyl, tert-Butyl) | Important for strong antagonistic activity at the β-receptor. | researchgate.net |

Historical Development of Synthetic Approaches to Propanolamine Derivatives

The development of propanolamine-based therapeutics has its roots in the study of endogenous catecholamines like adrenaline and noradrenaline. mdpi.com The first synthetic ligands were derivatives of arylethanolamines, mimicking the natural structures. mdpi.com A landmark moment in the evolution of this class of compounds was the discovery that inserting an oxymethylene bridge into the arylethanolamine structure of pronethalol yielded propranolol, a significantly more potent β-blocker. fluorochem.co.uk This discovery established the aryloxypropanolamine scaffold as a superior pharmacophore for β-adrenergic antagonism. fluorochem.co.uk

The general and widely adopted synthetic route to aryloxypropanolamines involves a two-step process starting from a substituted phenol (B47542) and an epoxide precursor. A common pathway proceeds via the following steps:

Formation of a Glycidic Ether : A phenol is reacted with an epoxide, typically epichlorohydrin (B41342), under basic conditions. This reaction proceeds via a nucleophilic substitution to form a glycidic ether intermediate.

Epoxide Ring-Opening : The resulting epoxide ring is then opened by an appropriate amine, such as isopropylamine or tert-butylamine. fluorochem.co.uk This nucleophilic ring-opening reaction occurs at the less sterically hindered terminal carbon of the epoxide, leading to the final aryloxypropanolamine product with a secondary amine, a structural requirement for β-blocking activity. fluorochem.co.uk

This synthetic strategy has proven to be robust and versatile, allowing for the creation of a vast library of aryloxypropanolamine derivatives for biological evaluation.

属性

IUPAC Name |

1-amino-3-(2-bromophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHLRZQZSFTKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CN)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405788 | |

| Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112169-37-6 | |

| Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Amino 3 2 Bromophenoxy Propan 2 Ol and Analogues

Building the 1,3-Propan-2-ol Backbone with Aryloxy Functionality

Two principal strategies are widely employed for the synthesis of the aryloxypropanolamine backbone: the Williamson ether synthesis and the ring-opening of epoxides.

Williamson Ether Synthesis in Aryloxypropanol Construction

The Williamson ether synthesis is a venerable and versatile method for forming ethers. byjus.commasterorganicchemistry.comwikipedia.org In the context of aryloxypropanolamines, this S\textsubscript{N}2 reaction typically involves the reaction of a deprotonated phenol (B47542) (a phenoxide) with an organohalide. wikipedia.org For the synthesis of the 1-Amino-3-(2-bromophenoxy)propan-2-ol backbone, this would involve the reaction of 2-bromophenol (B46759) with a suitable three-carbon electrophile.

The reaction is initiated by deprotonating the phenol with a base to form the more nucleophilic phenoxide ion. The choice of base is critical; strong bases like sodium hydride are often used to ensure complete deprotonation. youtube.com The resulting phenoxide then acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group, typically a halide. masterorganicchemistry.comwikipedia.org

A common approach involves reacting the phenoxide with epichlorohydrin (B41342). wisdomlib.orggoogle.com In this case, the phenoxide can attack one of the carbon atoms of the epoxide ring.

Ring-Opening Reactions of Epichlorohydrin and Related Epoxides

A prevalent and efficient method for constructing the aryloxypropanol backbone involves the ring-opening of epichlorohydrin or a related epoxide by a phenoxide. google.com This reaction takes advantage of the high reactivity of the strained three-membered epoxide ring.

The reaction of a phenol with epichlorohydrin in the presence of a base is a common route. mst.eduontosight.ai The base, such as sodium hydroxide (B78521), deprotonates the phenol to form the phenoxide ion. wordpress.com This phenoxide then attacks one of the carbon atoms of the epichlorohydrin epoxide ring. The regioselectivity of this attack is a key consideration. Attack at the terminal, less sterically hindered carbon of the epoxide is generally favored, leading to the formation of a 1-aryloxy-3-chloro-2-propanol intermediate. wordpress.com This intermediate can then be treated with a base to promote intramolecular cyclization, forming a glycidyl (B131873) ether (an aryloxy-2,3-epoxypropane). google.com This epoxide becomes the key intermediate for the subsequent introduction of the amino group.

Introduction of the Amino Group: Amination Reactions

Once the aryloxy-containing epoxide intermediate is formed, the next critical step is the introduction of the amino group. This is most commonly achieved through the aminolysis of the epoxide.

Epoxide Aminolysis Reactions with Amine Reagents

The reaction of the previously synthesized aryloxy-2,3-epoxypropane with an amine is a direct and widely used method for introducing the amino functionality. tandfonline.comthieme-connect.comtandfonline.com This reaction involves the nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of the desired β-amino alcohol. tandfonline.comscielo.org.mx

The reaction can be carried out with various amine reagents, including ammonia (B1221849) or primary amines, to yield the corresponding primary or secondary amino alcohols. The choice of amine will determine the final substituent on the nitrogen atom of the resulting aryloxypropanolamine. For the synthesis of this compound, ammonia would be the amine of choice.

The aminolysis of unsymmetrical epoxides, such as the aryloxy-2,3-epoxypropane intermediates, can potentially yield two different regioisomers. The nucleophilic amine can attack either the terminal (C3) or the internal (C2) carbon of the epoxide ring. scielo.org.mx

Under neutral or basic conditions, the reaction generally proceeds via an S\textsubscript{N}2 mechanism, where the amine preferentially attacks the less sterically hindered carbon atom. ppor.azmdpi.com In the case of aryloxy-2,3-epoxypropanes, this would be the terminal carbon, leading to the desired 1-amino-3-aryloxy-2-propanol structure. However, under acidic conditions, the reaction mechanism can have more S\textsubscript{N}1 character, and the attack may occur at the more substituted carbon that can better stabilize a partial positive charge. scielo.org.mx Therefore, controlling the reaction conditions is crucial to ensure the desired regioselectivity.

The table below summarizes the general regioselectivity observed in the ring-opening of epoxides with amines under different conditions.

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Major Product |

| Basic or Neutral | S\textsubscript{N}2 | Less sterically hindered carbon | Isomer from attack at the terminal carbon |

| Acidic | S\textsubscript{N}1-like | More substituted carbon | Isomer from attack at the internal carbon |

To improve the efficiency and control of epoxide aminolysis, various catalytic systems have been developed. The uncatalyzed reaction often requires high temperatures and long reaction times, which can lead to side reactions and reduced yields. tandfonline.com Catalysts can activate the epoxide, making it more susceptible to nucleophilic attack by the amine, thus allowing the reaction to proceed under milder conditions. thieme-connect.com

Lewis acids are commonly employed as catalysts for this transformation. acs.org Metal triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have proven to be effective catalysts for the aminolysis of epoxides. tandfonline.com Other metal salts, including zirconium(IV) salts and iridium trichloride, have also been successfully used to catalyze this reaction, often leading to high yields and excellent regioselectivity. tandfonline.comthieme-connect.com The proposed mechanism for Lewis acid catalysis involves the coordination of the metal ion to the oxygen atom of the epoxide, which polarizes the C-O bonds and facilitates the nucleophilic attack by the amine. tandfonline.com

The following table presents a selection of catalysts used in the aminolysis of epoxides and their typical reaction conditions.

| Catalyst | Amine Type | Solvent | Temperature | Yield |

| ZrO(OTf)₂ | Aromatic | CH₃CN | Room Temperature | High |

| [Cr(Salen)Cl] | Anilines | CH₂Cl₂ | Room Temperature | High |

| Iridium Trichloride | Aryl, Heterocyclic, Aliphatic | Not specified | Room Temperature | Excellent |

| YCl₃ | Aromatic, Aliphatic | Solvent-free | Room Temperature | Good to Excellent |

| Al(OTf)₃ | 2-Picolylamine | Solvent-free | Not specified | Excellent |

N-Alkylation of Amines with Alcohol Precursors

The N-alkylation of amines using alcohols as alkylating agents is a powerful and environmentally benign strategy for forming C-N bonds. This approach is highly atom-economical, typically producing water as the only byproduct, which contrasts sharply with traditional methods that use alkyl halides and generate stoichiometric amounts of salt waste. lookchem.comorganic-chemistry.org This methodology is broadly applicable for the synthesis of primary, secondary, and tertiary amines, which are crucial components in fine chemicals and pharmaceuticals. researchgate.net The versatility of this method allows for the use of various transition metal catalysts, including both precious metals like Ruthenium and Iridium, and more abundant, non-noble metals such as Iron, Manganese, and Cobalt. lookchem.comresearchgate.netnih.govnih.gov

Metal-catalyzed dehydrogenative N-alkylation, also known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, provides a direct route to couple amines with alcohols. nih.govnih.gov The general mechanism involves the temporary and reversible oxidation of the alcohol to an intermediate aldehyde or ketone by a metal catalyst. nih.gov This carbonyl compound then undergoes condensation with an amine to form an imine, which is subsequently reduced by the metal hydride species that was generated in the initial dehydrogenation step. nih.gov This process regenerates the catalyst and yields the N-alkylated amine. nih.gov

A variety of metal catalysts have been shown to be effective for this transformation. Ruthenium complexes, often in combination with specific ligands, are widely used and can catalyze the reaction under mild conditions, sometimes even at room temperature. organic-chemistry.orgnih.gov Earth-abundant metals are also gaining prominence; for instance, well-defined manganese pincer complexes have been shown to catalyze the selective N-alkylation of aromatic amines with a broad range of alcohols, tolerating various functional groups. nih.gov Similarly, iron complexes have been developed for the direct N-alkylation of amines, including unprotected amino acids, with alcohols. lookchem.comnih.gov

| Catalyst System | Amine Substrate | Alcohol Substrate | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium Complex with Aminoamide Ligand | Primary and Secondary Amines | Simple Alcohols | Operates under mild conditions, including room temperature. High conversion and selectivity. | organic-chemistry.orgnih.gov |

| Manganese Pincer Complexes | Aromatic Amines | Primary Alcohols (including Methanol) | Excellent chemoselectivity for mono-alkylation; tolerates a wide range of functional groups. | nih.gov |

| Iron Complexes | Amines and Amino Acids | Alcohols (including long-chain) | Utilizes an earth-abundant metal; proceeds via a substitution (SN) pathway rather than borrowing hydrogen. | lookchem.comnih.gov |

| Copper-Gold Mixed Photocatalyst | Pharmaceutically Relevant Amines | Methanol, Ethanol | Proceeds at ambient temperature under light irradiation; suitable for late-stage functionalization. | nih.gov |

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) principle is a cornerstone of modern sustainable chemistry for C-N bond formation. nih.govnih.gov This process leverages commodity alcohols as direct alkylating agents, avoiding the need for pre-functionalized starting materials. nih.govacs.org The catalytic cycle begins with the metal complex "borrowing" hydrogen from an alcohol substrate to form a metal hydride and a transient carbonyl compound. nih.govacs.org This reactive intermediate then condenses with an amine nucleophile. In the final step, the metal hydride returns the "borrowed" hydrogen to the resulting imine or enamine, yielding the alkylated amine product and regenerating the active catalyst. acs.org

This methodology is highly efficient and has been successfully applied using catalysts based on a range of metals, including Ru, Rh, Ir, Fe, Mn, and Co. researchgate.netnih.govnih.gov Ruthenium-catalyzed systems are particularly well-studied and have been shown to facilitate N-alkylation under exceptionally mild conditions. organic-chemistry.orgnih.gov The primary advantage of the BH strategy is its atom economy, as the only theoretical byproduct is water, making it an environmentally friendly alternative to conventional alkylation methods. organic-chemistry.orgnih.gov

Gabriel Synthesis and Phthalimide (B116566) Derivatives

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues that often plague direct SN2 reactions between alkyl halides and ammonia. masterorganicchemistry.comwikipedia.org The reaction traditionally involves the N-alkylation of a potassium or sodium salt of phthalimide with a primary alkyl halide. wikipedia.org The nitrogen in phthalimide is rendered non-nucleophilic after the initial alkylation due to the presence of two electron-withdrawing carbonyl groups, thus preventing further reaction. masterorganicchemistry.com

The primary amine is subsequently liberated from the resulting N-alkylphthalimide intermediate. This deprotection can be achieved through acidic hydrolysis or, more commonly, via the Ing-Manske procedure, which uses hydrazine. wikipedia.org Hydrazinolysis results in the formation of the desired primary amine along with a stable phthalhydrazide (B32825) precipitate, which can sometimes be challenging to separate from the product. masterorganicchemistry.comwikipedia.org

While robust for primary alkyl halides, the traditional Gabriel synthesis is generally ineffective with secondary alkyl halides and requires relatively harsh conditions for the final deprotection step. wikipedia.org To address these limitations, various alternative "Gabriel reagents" have been developed. These reagents, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, are electronically similar to phthalimide but can be hydrolyzed under milder conditions and may extend the reaction's utility to secondary alkyl halides. wikipedia.org In the context of synthesizing this compound, a suitable precursor would be a halo-functionalized propanol (B110389) derivative of 2-bromophenol, which could then be reacted with potassium phthalimide.

Stereoselective and Asymmetric Synthesis of Chiral 1-Amino-3-(aryloxy)propan-2-ols

Many biologically active aryloxypropanolamines are chiral molecules, and their therapeutic effects are often specific to a single enantiomer. Consequently, the development of stereoselective and asymmetric synthetic methods is crucial. These strategies aim to control the formation of the two adjacent stereocenters in the 1-amino-3-(aryloxy)propan-2-ol backbone. diva-portal.org Approaches can be broadly categorized into enantioselective methods, which create a chiral molecule from an achiral precursor using a chiral catalyst or auxiliary, and diastereoselective methods, which use a substrate that already contains a stereocenter to influence the creation of a new one. rsc.org

Enantioselective Catalysis (e.g., Asymmetric Transfer Hydrogenation)

Enantioselective catalysis offers a direct and efficient pathway to chiral amino alcohols from prochiral substrates. acs.org Asymmetric Transfer Hydrogenation (ATH) has emerged as a particularly powerful technique for the synthesis of enantiomerically pure 1,2-amino alcohols. acs.org This method typically involves the reduction of an α-amino ketone precursor using a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal complex bearing a chiral ligand. researchgate.netscilit.com

Ruthenium(II) complexes are among the most effective catalysts for ATH. researchgate.net For instance, a catalyst generated in situ from [{RuCl2(η6-C6Me6)}2], a chiral amino alcohol ligand like (1S,2S)-2-methylamino-1,2-diphenylethanol, and a base can reduce acetophenone (B1666503) derivatives to their corresponding (S)-enriched alcohols with high yields and enantiomeric excesses (ee) up to 92%. researchgate.net This strategy has been successfully applied to the synthesis of several pharmaceutical drugs containing the chiral 1,2-amino alcohol motif, achieving enantioselectivities of >99% ee. acs.org The key to high enantioselectivity lies in the structure of the chiral ligand, which creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone. researchgate.netscilit.com

| Catalyst System | Substrate | Hydrogen Source | Product | Conversion/Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| [Rh(Cp*)Cl2]2 / Chiral Diamine Ligand | Aromatic Alkyl Ketones | Sodium Formate | Chiral Secondary Alcohols | >95% | >95% | researchgate.net |

| [{RuCl2(η6-C6Me6)}2] / (1S,2S)-2-methylamino-1,2-diphenylethanol | Acetophenone Derivatives | Isopropanol | (S)-enriched Alcohols | >90% | up to 92% | researchgate.net |

| Ruthenium / Chiral TsDPEN Ligand | Unprotected α-Ketoamines | Formic Acid / Triethylamine | Chiral 1,2-Amino Alcohols | High | >99% | acs.org |

| Amino Alcohol Catalyst | Aromatic Ketones | Not specified | Chiral Alcohols | up to >95% | 24-69% | scilit.com |

Diastereoselective Synthesis

Diastereoselective synthesis provides an alternative route to control the stereochemistry of vicinal amino alcohols. rsc.org These methods often begin with an enantiopure starting material, such as an amino acid, which serves as a chiral template. The existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions, leading to the formation of a specific diastereomer. rsc.org

One elegant example of a diastereoselective approach is the Mannich-type reaction, which involves the nucleophilic addition of an enolate to an imine. diva-portal.org By selecting the appropriate α-alkoxy enolate, it is possible to synthesize either syn or anti amino alcohols with high diastereoselectivity. diva-portal.org Another powerful method is the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which can produce syn-α-hydroxy-β-amino esters with excellent yields and diastereoselectivities. diva-portal.org Such strategies are invaluable for constructing the complex, stereochemically dense structures found in many natural products and pharmaceuticals. rsc.org

Chiral Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture is a critical step in the synthesis of stereochemically pure compounds. For propanolamines like this compound, both classical and modern resolution techniques are employed.

Classical Resolution: This approach involves the use of a chiral resolving agent to form a pair of diastereomers, which, due to their different physicochemical properties, can be separated by methods like fractional crystallization. mdpi.com For amino alcohols, chiral acids such as tartaric acid and its derivatives are commonly used. researchgate.netgoogle.com For instance, racemic 1-amino-2-propanol has been resolved using di-O-benzoyl-(+)-tartaric acid anhydride, which reacts with the amine to form diastereomeric amides that can be separated chromatographically. researchgate.net This method, while effective, can sometimes result in low total yields and challenges in recycling the resolving agent. google.com

Enzymatic Kinetic Resolution (EKR): A more advanced and highly selective method is enzymatic kinetic resolution. nih.gov This technique utilizes the stereospecificity of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. mdpi.comnih.gov Lipases from species like Candida rugosa have been successfully used for the enantioselective biotransformation of propanolamine (B44665) building blocks. nih.gov In a typical EKR, a racemic alcohol is acylated, or a racemic acetate (B1210297) is hydrolyzed, with the enzyme showing a preference for one enantiomer. mdpi.com

For a related compound, 1-(isopropylamine)-3-phenoxy-2-propanol, an optimized kinetic resolution was achieved using lipase (B570770) from Candida rugosa MY. nih.govmdpi.com The study highlighted the significant influence of the reaction medium, acylating agent, and the specific biocatalyst on the efficiency of the resolution. nih.gov The use of a two-phase system containing an ionic liquid ([EMIM][BF4]) and toluene, with isopropenyl acetate as the acylating agent, proved to be the most favorable system. mdpi.com

Table 1: Optimized Conditions for Enzymatic Kinetic Resolution of a Propanolamine Analogue

| Parameter | Optimal Condition | Result | Reference |

|---|---|---|---|

| Biocatalyst | Lipase from Candida rugosa MY | High Enantioselectivity (E = 67.5) and Enantiomeric Excess of Product (eep = 96.2%) | mdpi.com |

| Acylating Agent | Isopropenyl acetate | ||

| Reaction Medium | Two-phase system: [EMIM][BF4] and Toluene |

Strategies for Introducing the 2-Bromophenoxy Moiety

The introduction of the 2-bromophenoxy group is a key step in the synthesis of the target molecule. This can be accomplished through two primary routes: direct halogenation of a pre-formed phenoxypropanolamine or by coupling a bromoaryl precursor with a propanolamine backbone.

Direct Halogenation of Phenoxypropanolamine Derivatives

This strategy involves the direct bromination of the aromatic ring of a phenoxypropanolamine precursor. The success of this method hinges on controlling the regioselectivity of the halogenation to favor substitution at the ortho position relative to the ether linkage. Molecular bromine (Br₂) is a common brominating agent for aromatic rings. datapdf.com The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving the desired substitution pattern and avoiding side reactions. For instance, the bromination of 1-(4-methoxyphenyl)-1-propanone with Br₂ is a key step in the synthesis of ritodrine (B1199850) hydrochloride. datapdf.com However, direct bromination can sometimes lead to a mixture of isomers (ortho, para) and poly-brominated products, necessitating purification steps.

Coupling Reactions Involving Bromoaryl Precursors

A more controlled and widely used approach involves forming the ether linkage between a bromoaryl precursor, such as 2-bromophenol, and a suitable three-carbon synthon. This method builds the desired structure by connecting two well-defined fragments.

Williamson Ether Synthesis: The classical Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide, is a fundamental method. In this context, 2-bromophenol would be deprotonated to form 2-bromophenoxide, which then acts as a nucleophile to open an epoxide ring, such as that of glycidol (B123203) or an epihalohydrin (e.g., epichlorohydrin), to form the propanolamine backbone.

Transition Metal-Catalyzed Coupling: Modern organic synthesis often employs transition-metal catalysis for the formation of C-O bonds, which can offer milder reaction conditions and broader substrate scope compared to classical methods. umontreal.ca Copper-catalyzed coupling reactions are particularly relevant. For example, CuI-catalyzed domino reactions of 1-bromo-2-iodobenzenes with β-keto esters have been used to synthesize 2,3-disubstituted benzofurans, involving an intermolecular C-C bond formation followed by an intramolecular C-O bond formation. researchgate.net Similar copper-catalyzed strategies can be adapted for the intermolecular coupling of 2-bromophenol with precursors of the aminopropanol (B1366323) side chain. nih.gov These reactions often utilize ligands like L-proline to facilitate the coupling process. researchgate.net

Advanced Organic Synthesis Techniques for Propanolamine Frameworks

Modern synthetic chemistry offers several advanced techniques that can be applied to construct propanolamine frameworks with high efficiency, control, and sustainability. numberanalytics.comroutledge.com

Stereoselective Synthesis: To avoid the need for chiral resolution, asymmetric synthesis is the preferred strategy for producing enantiomerically pure compounds. numberanalytics.com This can involve the use of chiral catalysts (asymmetric catalysis) or chiral auxiliaries to guide the stereochemical outcome of a reaction. numberanalytics.com For instance, the catalytic ring-opening of meso epoxides with amines using a chiral catalyst can generate chiral β-amino alcohols with high enantioselectivity. researchgate.net

Flow Chemistry: Performing reactions in continuous flow systems, rather than in traditional batch reactors, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. numberanalytics.comcam.ac.uk Cross-coupling reactions, which are central to many syntheses, have been successfully adapted to flow methodologies. umontreal.ca This technique allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. cam.ac.uk

Multi-component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. researchgate.net The A³ coupling reaction, which combines an aldehyde, an amine, and an alkyne, is a powerful MCR for synthesizing propargylamine (B41283) derivatives, which can be precursors to various bioactive molecules and heterocycles. nih.govresearchgate.net This approach enhances efficiency by reducing the number of synthetic steps and purification operations.

Mechanistic Elucidation of Synthetic Transformations and Reactivity Profiles

Reaction Pathway Analysis for Key Synthetic Steps

The primary synthetic route to 1-amino-3-(2-bromophenoxy)propan-2-ol involves two fundamental organic reactions: Williamson ether synthesis to form an epoxide, followed by epoxide aminolysis.

Step 1: Glycidyl (B131873) Ether Formation The first step is the reaction of 2-bromophenol (B46759) with epichlorohydrin (B41342) under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism. The base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group of 2-bromophenol to form the more nucleophilic 2-bromophenoxide ion. This phenoxide then attacks the terminal carbon of epichlorohydrin, displacing the chloride ion in an SN2 reaction. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine, forming the epoxide ring of 1-(2-bromophenoxy)-2,3-epoxypropane and eliminating a chloride ion. mst.eduresearchgate.net

Step 2: Epoxide Aminolysis The second key step is the aminolysis of the 1-(2-bromophenoxy)-2,3-epoxypropane intermediate. This involves the ring-opening of the epoxide using ammonia (B1221849) as a nucleophile. mit.eduresearchgate.net This reaction is generally slow and often requires elevated temperatures to proceed at a practical rate. mit.edu The nucleophilic ammonia attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring and the formation of the final this compound product after protonation of the resulting alkoxide.

Studies on Regioselectivity and Stereochemical Control

Regioselectivity The aminolysis of the unsymmetrical 1-(2-bromophenoxy)-2,3-epoxypropane intermediate can theoretically yield two different regioisomers. The nucleophilic attack of ammonia can occur at either the terminal (C3) or the internal (C2) carbon of the epoxide ring.

Attack at C3 (less substituted carbon): Leads to the desired product, this compound.

Attack at C2 (more substituted carbon): Leads to the isomeric product, 2-amino-3-(2-bromophenoxy)propan-1-ol.

Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. In this pathway, the nucleophile (ammonia) preferentially attacks the less sterically hindered carbon atom. researchgate.netmdpi.com Therefore, the reaction is highly regioselective for the formation of the desired this compound. mit.edumit.edu In contrast, acidic conditions can promote an SN1-like mechanism where the attack occurs at the more substituted carbon, but these conditions are less common for this type of synthesis. researchgate.net

Stereochemical Control The C2 carbon of this compound is a chiral center. The stereochemistry of the final product is determined by the stereochemistry of the epoxide intermediate. The SN2 ring-opening reaction by ammonia occurs with an inversion of configuration at the center of attack. Therefore, to synthesize a specific enantiomer, such as (S)-1-amino-3-(2-bromophenoxy)propan-2-ol, it is necessary to start with the corresponding enantiomerically pure epoxide, (R)-1-(2-bromophenoxy)-2,3-epoxypropane. Enantiomerically enriched β-adrenolytic agents are often prepared using chemoenzymatic routes, where lipases are used for the kinetic resolution of racemic intermediates to provide optically active building blocks. nih.gov

Identification and Characterization of Catalytic Intermediates

In the absence of a catalyst, the aminolysis of epoxides proceeds slowly. mit.edu However, the reaction can be accelerated using acid or Lewis acid catalysts.

Acid Catalysis: In the presence of a Brønsted acid, the epoxide oxygen is protonated to form an oxonium ion intermediate. This protonation makes the epoxide ring more electrophilic and thus more susceptible to attack by a weak nucleophile like ammonia. The protonated epoxide intermediate is a key species in this catalytic pathway. uni.edu

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can coordinate to the epoxide oxygen. This coordination polarizes the C-O bonds and activates the epoxide ring towards nucleophilic attack. nih.gov The resulting epoxide-Lewis acid adduct is a critical intermediate that facilitates the ring-opening process, often with high selectivity and yield. nih.gov

For the initial glycidylation step, the primary reactive intermediate is the 2-bromophenoxide anion, generated by the deprotonation of 2-bromophenol by a base. mst.edu

Kinetic and Thermodynamic Considerations in Propanolamine (B44665) Formation

Thermodynamics The ring-opening of epoxides is a thermodynamically favorable process, driven by the release of the significant ring strain (approximately 114 kJ/mol) inherent in the three-membered ring structure. nih.gov Reaction calorimetry studies on the reduction of epoxides confirm the energetic benefit of breaking this strain. nih.gov

Kinetics Despite being thermodynamically favorable, epoxide aminolysis often has a high activation energy, making the reaction kinetically slow under mild conditions. mit.edu Kinetic studies performed in continuous-flow microreactors show that high temperatures (180-240 °C) and pressures can dramatically accelerate the reaction, reducing reaction times from hours to minutes. mit.eduresearchgate.net Research has shown that the activation energy for the formation of the desired product can be higher than that for side reactions, such as regioisomer formation or secondary aminolysis (reaction of the product with another epoxide molecule). This indicates that increasing the reaction temperature can improve both the reaction rate and the selectivity for the desired propanolamine. mit.eduacs.org

| Reaction Parameter | Value | Conditions | Reference |

| Reaction Time (Aminolysis) | < 5 min | 180-240 °C, Continuous Flow | mit.edu |

| Acceleration Factor (vs. Batch) | 30 to 60 | Continuous Flow vs. Conventional | mit.edu |

| Effect of Temperature | Increased Selectivity | Higher Ea for desired product | mit.eduacs.org |

Role of Catalysts and Ligands in Promoting Selective Transformations

While the synthesis can be performed thermally, catalysts are often employed to enhance reaction rates and selectivity.

Lewis and Brønsted Acids: As mentioned, acids can catalyze the aminolysis step by activating the epoxide ring. A variety of catalysts, including bismuth triflate (Bi(OTf)₃) and solid-acid catalysts like titania-zirconia supported molybdenum oxide, have been shown to be effective for the aminolysis of epoxides, enabling the synthesis of β-amino alcohols in excellent yields. researchgate.net

Enzymatic Catalysis: For stereoselective synthesis, biocatalysts play a pivotal role. Lipases are widely used for the kinetic resolution of racemic halohydrins or related intermediates. nih.gov These enzymes selectively acylate one enantiomer, allowing for the separation of the two and subsequent conversion to the desired enantiomerically pure aryloxypropanolamine. This chemoenzymatic approach is a powerful strategy for producing optically active compounds. nih.gov

Solvent Effects and Reaction Condition Optimization on Mechanism

The choice of solvent and reaction conditions has a profound impact on the reaction mechanism, rate, and outcome.

Unable to Generate Article on the Chemical Compound “this compound” Due to Lack of Available Spectroscopic Data

A comprehensive search for scientific literature and spectral data concerning the chemical compound "this compound" has revealed a significant lack of publicly available information required to construct the requested detailed article. Despite targeted searches for advanced spectroscopic and analytical data, no specific experimental findings for this compound could be located.

The user's request specified a detailed article structured around advanced spectroscopic and analytical methodologies, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H, ¹³C, or other relevant nuclei one-dimensional NMR data, nor any two-dimensional NMR (COSY, HSQC, HMBC, NOESY) spectra for "this compound" were found.

Mass Spectrometry (MS): Information regarding the molecular ion and specific fragmentation patterns for this compound is not available.

Infrared (IR) and Raman Spectroscopy: The vibrational fingerprinting data from IR and Raman spectroscopy for this molecule could not be sourced.

Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no available data on the electronic transitions for this specific compound.

Chiroptical Spectroscopy: Information on the absolute configuration of "this compound" from circular dichroism or optical rotatory dispersion studies was not found in the public domain.

While general principles of these analytical techniques are well-documented, the user's instructions to focus solely on "this compound" and to include detailed research findings and data tables cannot be fulfilled without access to primary research and spectral data that specifically corresponds to this molecule. The available search results pertain to structurally related but distinct compounds, and extrapolating this data would not meet the required standard of scientific accuracy for the specified subject.

Therefore, without the foundational experimental data for "this compound," it is not possible to generate the thorough and scientifically accurate article as outlined in the user's request.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Elemental Analysis for Purity and Stoichiometric Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the weight percentages of its constituent elements, a direct comparison can be made with the theoretical values calculated from its proposed molecular formula. This serves as a primary indicator of a sample's purity and stoichiometric integrity.

For 1-Amino-3-(2-bromophenoxy)propan-2-ol, with the chemical formula C₉H₁₂BrNO₂, the theoretical elemental composition can be calculated. This provides a benchmark against which experimentally determined values would be compared.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 108.09 | 43.92 |

| Hydrogen | H | 1.01 | 12.12 | 4.93 |

| Bromine | Br | 79.90 | 79.90 | 32.46 |

| Nitrogen | N | 14.01 | 14.01 | 5.69 |

| Oxygen | O | 16.00 | 32.00 | 13.00 |

| Total | 246.12 | 100.00 |

Note: The values are based on the molecular formula C₉H₁₂BrNO₂.

Detailed research findings from experimental elemental analysis of this compound are not extensively reported in publicly available scientific literature. However, were such an analysis to be performed, the experimental percentages of carbon, hydrogen, nitrogen, and bromine would be expected to align closely with the theoretical values presented in the table above for a pure sample. Significant deviations from these values would suggest the presence of impurities or a different molecular structure.

X-ray Crystallography for Solid-State Structural Determination

The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality. To date, there are no published reports in peer-reviewed journals detailing the single-crystal X-ray diffraction analysis of this compound.

Should a crystallographic study be undertaken in the future, it would be anticipated to reveal key structural parameters.

Hypothetical Data from X-ray Crystallography of this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would provide a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be determined. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-N, C-Br) would be measured. |

| Bond Angles | The angles formed between three connected atoms (e.g., O-C-C, C-N-H) would be defined. |

| Torsion Angles | These would describe the conformation of the propan-2-ol backbone and the orientation of the 2-bromophenoxy group relative to the rest of the molecule. |

This detailed structural information would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding, which may be present in the solid state.

Computational Chemistry and Theoretical Modeling of 1 Amino 3 2 Bromophenoxy Propan 2 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to investigate the properties of phenoxypropanolamine derivatives.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1-Amino-3-(2-bromophenoxy)propan-2-ol, this would involve using a functional, such as B3LYP, and a suitable basis set to find the minimum energy structure.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, DFT calculations have been used to determine these parameters. mdpi.com Electronic structure analysis, through examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations

| Parameter | Value |

|---|---|

| C-O (ether) bond length | 1.37 Å |

| C-N bond length | 1.47 Å |

| O-H bond length | 0.96 Å |

| C-Br bond length | 1.91 Å |

| C-O-C bond angle | 118.0° |

| C-C-N bond angle | 110.0° |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific computational studies for this compound are not available in the cited literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would aid in its structural characterization. For example, DFT has been used to calculate the IR spectra of related Schiff base compounds, showing good agreement with experimental data. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (O-H) | 3.5 ppm |

| ¹H NMR Chemical Shift (N-H) | 2.8 ppm |

| ¹³C NMR Chemical Shift (C-O) | 70 ppm |

| IR Frequency (O-H stretch) | 3400 cm⁻¹ |

| IR Frequency (N-H stretch) | 3300 cm⁻¹ |

Note: These predicted values are hypothetical and serve as examples of the data that would be generated from DFT calculations.

Conformational Analysis and Energetic Minima

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative energies. By systematically rotating the key dihedral angles and performing energy calculations, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformations, or energetic minima. These studies are crucial for understanding how the molecule's shape influences its properties and interactions.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical studies could investigate its synthesis or degradation pathways. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products. The energy of the transition state determines the activation energy of the reaction. For instance, theoretical calculations have been used to study the OH-initiated degradation of 2-Amino-2-methyl-1-propanol, identifying the primary reaction pathways and products.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, allowing for the exploration of its conformational flexibility in different environments, such as in a solvent. This can reveal how the molecule moves, folds, and interacts with its surroundings, which is particularly important for understanding its biological activity.

Studies on Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, play a critical role in determining the structure and function of molecules. For this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds, both intramolecularly and with other molecules. Computational methods can be used to identify and quantify these interactions. Analysis of the electron density, for example, can reveal the presence and strength of hydrogen bonds. Understanding the hydrogen bonding network is essential for predicting the compound's physical properties and how it might interact with biological targets.

Chemical Reactivity and Derivatization Strategies for 1 Amino 3 2 Bromophenoxy Propan 2 Ol

Reactions Involving the Primary Amino Group

The primary amino group in 1-Amino-3-(2-bromophenoxy)propan-2-ol serves as a nucleophilic center, readily participating in a variety of chemical transformations.

N-Functionalization (e.g., Alkylation, Acylation, Sulfonylation)

N-Alkylation: The nitrogen atom of the primary amine can be alkylated to introduce various alkyl groups. Methods for selective mono-N-alkylation of amino alcohols have been developed to avoid the common issue of over-alkylation which can lead to mixtures of products. organic-chemistry.org One such method involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine for a more controlled reaction. organic-chemistry.org This approach has proven effective for 1,3-amino alcohols, leading to high yields of the desired mono-alkylated products. organic-chemistry.org The use of heterogeneous catalysts like γ-Al2O3 in supercritical CO2 has also been explored for N-alkylation reactions of amino alcohols, offering a greener alternative to traditional methods that often use toxic reagents. beilstein-journals.org

N-Acylation: Acylation of the primary amino group is a common strategy to introduce acyl functionalities. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. Kinetic studies on the acylation of α-amino acids have provided insights into the reactivity of amino groups in similar structures. researchgate.net

N-Sulfonylation: The primary amine can also undergo sulfonylation by reacting with sulfonyl chlorides. This reaction is useful for introducing sulfonyl groups, which can alter the biological and physical properties of the molecule.

Formation of Imines and Schiff Bases

The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.commdpi.comresearchgate.netnih.gov This reversible reaction is a cornerstone in the synthesis of many nitrogen-containing compounds and often requires the removal of water to drive the equilibrium towards the product. nih.gov Imines are versatile intermediates that can undergo further reactions, such as reduction to form secondary amines or participation in cycloaddition reactions. masterorganicchemistry.comnih.gov The synthesis of Schiff bases can be achieved under various conditions, including microwave irradiation in the absence of a catalyst or solvent, or by using organocatalysts like pyrrolidine. organic-chemistry.org

Recent research has also explored enzymatic methods for imine synthesis through the oxidation of primary amines, offering a mild and environmentally friendly alternative to traditional chemical methods. mdpi.com

Cyclization to Nitrogen-Containing Heterocycles (e.g., Aziridines, Oxazolidinones, Oxadiazoles)

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.

Aziridines: The intramolecular cyclization of amino alcohols can lead to the formation of aziridines, three-membered heterocyclic rings. The Wenker synthesis is a classical method for this transformation, which has been improved with milder reaction conditions. researchgate.netorganic-chemistry.org This involves the conversion of the amino alcohol to its hydrogen sulfate (B86663) ester, followed by cyclization with a base. organic-chemistry.org Other methods include copper-promoted intramolecular C-H oxidative amination. organic-chemistry.org Aziridines are valuable synthetic intermediates due to their high ring strain, which allows for various ring-opening reactions. nih.gov

Oxazolidinones: Oxazolidinones are five-membered heterocyclic compounds that can be synthesized from amino alcohols. Various synthetic routes exist, including the reaction of primary amines with carbonate salts and halomethyloxiranes. nih.gov Another approach involves the cyclization of carbamate-protected derivatives of 3-amino-1-halo-2-propanols. google.com The oxazolidinone ring is a key structural motif in several classes of antibacterial agents. nih.gov

Oxadiazoles (B1248032): While the direct synthesis of oxadiazoles from this compound is less common, the amino and hydroxyl groups can be modified to participate in cyclization reactions to form this heterocycle. Generally, 1,3,4-oxadiazoles are synthesized from carboxylic acids and hydrazides through dehydrative cyclization using reagents like phosphorus oxychloride or through the oxidation of acylhydrazones. mdpi.comopenmedicinalchemistryjournal.comorganic-chemistry.org For instance, the primary amine could be converted to a hydrazide, which could then react with a carboxylic acid to form a diacylhydrazine intermediate, a precursor to 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com

Transformations at the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound offers another site for chemical modification, allowing for the introduction of a wide range of functional groups.

O-Functionalization (e.g., Etherification, Esterification)

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Esterification: Esterification of the secondary alcohol can be achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst.

Oxidation to Carbonyls

The secondary hydroxyl group of this compound can be oxidized to a ketone (carbonyl) group. doubtnut.com This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of oxidizing agents. For instance, primary alcohols can be oxidized to aldehydes and further to carboxylic acids using reagents like acidified potassium dichromate(VI). savemyexams.com Similarly, secondary alcohols like propan-2-ol are oxidized to ketones. doubtnut.comvaia.com The resulting aminoketone is a valuable intermediate for the synthesis of other complex molecules.

Interactive Data Tables

Table 1: N-Functionalization Reactions of the Primary Amino Group

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

Table 2: Formation of Imines and Schiff Bases

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Imine/Schiff Base |

| This compound | Ketone (R-CO-R') | Imine/Schiff Base |

Table 3: Cyclization to Nitrogen-Containing Heterocycles

| Heterocycle | Key Intermediate/Reaction |

|---|---|

| Aziridine | Intramolecular cyclization of amino alcohol |

| Oxazolidinone | Reaction with phosgene (B1210022) or its equivalents |

| Oxadiazole | Conversion to hydrazide followed by cyclization |

Table 4: Transformations at the Secondary Hydroxyl Group

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| O-Etherification | Alkyl halide, Strong base | Ether |

| O-Esterification | Carboxylic acid or Acyl chloride, Acid catalyst | Ester |

| Oxidation | Oxidizing agent (e.g., PCC, KMnO4) | Ketone |

Reactivity of the 2-Bromophenoxy Moiety

The chemical behavior of this compound is significantly influenced by the 2-bromophenoxy portion of the molecule. The presence of a bromine atom on the aromatic ring opens up a variety of synthetic pathways, allowing for the modification of the aryl group. This section explores the key reactions involving the carbon-bromine bond and the aromatic ring itself, including metal-mediated transformations and substitution reactions.

Halogen-Directed Ortho-Metalation Reactions

Halogen-directed ortho-metalation, also known as the "halogen dance," is a powerful tool for functionalizing aromatic rings. In this process, a strong base, typically an organolithium reagent at low temperatures, selectively removes a proton from the position ortho (adjacent) to the halogen atom. The halogen atom directs the deprotonation through its inductive effect and its ability to coordinate with the lithium reagent.

For the 2-bromophenoxy moiety, this reaction would involve the deprotonation at the C3 position of the benzene (B151609) ring. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (E+), leading to the introduction of new functional groups specifically at the position adjacent to the bromine atom.

General Reaction Scheme:

Step 1: Deprotonation: The 2-bromophenoxy group reacts with a strong base (e.g., n-butyllithium) to form a lithiated intermediate.

Step 2: Electrophilic Quench: The aryllithium species is then treated with an electrophile to introduce a new substituent.

While specific studies on this compound undergoing this reaction are not prevalent, the reactivity is well-established for bromoanisoles and other brominated aryl ethers. The amino and hydroxyl groups in the propanol (B110389) side chain would likely require protection prior to performing an ortho-metalation to prevent side reactions with the strong base.

| Electrophile (E+) | Resulting Functional Group | Potential Product Structure |

|---|---|---|

| DMF (Dimethylformamide) | -CHO (Aldehyde) | 2-bromo-3-formylphenoxy derivative |

| CO₂ (Carbon dioxide) | -COOH (Carboxylic Acid) | 2-bromo-3-carboxyphenoxy derivative |

| R-X (Alkyl halide) | -R (Alkyl) | 2-bromo-3-alkylphenoxy derivative |

| I₂ (Iodine) | -I (Iodide) | 2-bromo-3-iodophenoxy derivative |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenoxy group serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction

The Suzuki reaction, or Suzuki-Miyaura coupling, involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. wikipedia.orgtcichemicals.com The 2-bromophenoxy moiety can be coupled with various aryl or vinyl boronic acids to synthesize more complex molecules. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Ligand | PPh₃, PCy₃ | Stabilizes the palladium catalyst. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species. organic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants. |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The 2-bromophenoxy group can react with various alkenes, such as acrylates, styrenes, or allyl alcohols, in the presence of a palladium catalyst and a base (typically an amine like triethylamine). wikipedia.orgliverpool.ac.uk This reaction is a powerful method for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction generally exhibits high trans selectivity. organic-chemistry.org

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov The 2-bromophenoxy moiety of this compound is a suitable substrate for this reaction, allowing for the introduction of an alkynyl substituent onto the aromatic ring. Research has demonstrated domino intermolecular Sonogashira coupling reactions with derivatives like 2-(2-bromophenoxy)acetonitrile, which proceed through subsequent cyclization to form 2,3-disubstituted benzo[b]furans. organic-chemistry.org This highlights a powerful synthetic application for compounds containing the 2-bromophenoxy structural unit. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst for the coupling. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne. wikipedia.org |

| Base | Et₃N, Piperidine | Acts as a base and often as a solvent. |

| Solvent | DMF, THF, Acetonitrile | Solubilizes reactants. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

A crucial requirement for the SNAr reaction to occur is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com

The 2-bromophenoxy moiety in this compound lacks the necessary activation by such strong electron-withdrawing groups. The ether group is weakly activating, and the bromine atom is weakly deactivating for electrophilic substitution, but neither sufficiently activates the ring towards nucleophilic attack. Consequently, the carbon-bromine bond in this compound is highly resistant to cleavage by nucleophiles under standard SNAr conditions. The aromatic ring is considered electron-rich rather than electron-poor, making it unfavorable for attack by a nucleophile. masterorganicchemistry.com Therefore, direct displacement of the bromide via the SNAr mechanism is not a feasible reaction pathway for this compound.

Applications of 1 Amino 3 2 Bromophenoxy Propan 2 Ol As a Synthon and in Ligand Design

Role as a Chiral Building Block in Stereoselective Synthesis

Chiral β-amino alcohols are a critically important class of compounds in synthetic chemistry, valued as versatile chiral building blocks for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules. enamine.nettcichemicals.com The compound 1-Amino-3-(2-bromophenoxy)propan-2-ol fits squarely within this class, offering a predefined stereocenter at the carbon bearing the hydroxyl group.

In stereoselective synthesis, the primary value of a chiral building block is its ability to impart its own chirality to a new, more complex molecule. The 1,2-amino alcohol motif in this compound can be used to direct the formation of new stereocenters with a high degree of control. For example, the amine and alcohol groups can be used to form chiral auxiliaries or can be incorporated directly into a target molecule, where their existing stereochemistry influences the stereochemical outcome of subsequent reactions.

Key synthetic transformations where this building block could be employed include:

Oxazolidinone formation: The amino and alcohol groups can cyclize with phosgene (B1210022) or its equivalents to form oxazolidinones, which are valuable chiral auxiliaries and are present in some classes of antibiotics.

Synthesis of chiral amines and amino acids: The inherent chirality can be used to synthesize more complex, non-natural amino acids or chiral amines through modifications of its core structure. nih.gov

Asymmetric reductions and additions: The chiral backbone can direct the stereochemical course of reactions at other parts of a molecule into which it is incorporated.

The presence of the 2-bromophenoxy group adds another layer of synthetic utility, providing a stable yet reactive handle for cross-coupling reactions without disturbing the sensitive chiral amino alcohol core.

Integration into Complex Organic Scaffolds and Architectures

The structure of this compound is highly analogous to key intermediates used in the synthesis of β-adrenergic blocking agents, a class of pharmaceuticals used to manage cardiovascular disorders. niscpr.res.inderpharmachemica.com A prominent example is Carvedilol, a non-selective β-blocker that contains a 1-(carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol backbone. arizona.edutsijournals.com

The propan-2-ol portion of the Carvedilol backbone is structurally identical to that of this compound, suggesting its direct applicability as a synthon for creating novel analogues of this and other related drugs. The bromo-substituent on the phenoxy ring, in place of the methoxy (B1213986) group found in the Carvedilol side-chain precursor, offers a distinct advantage for medicinal chemistry and the development of complex scaffolds. googleapis.com The carbon-bromine bond can be readily functionalized through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

This strategic placement of the bromo group allows this compound to serve as a key intermediate for:

Carvedilol Analogues: Synthesizing novel versions of Carvedilol where the 2-methoxyphenoxy moiety is replaced with other aryl, alkyl, or alkynyl groups to probe structure-activity relationships (SAR). arizona.edu

Other Bioactive Scaffolds: Building entirely new molecular architectures where the bromophenyl group acts as an anchor point for constructing larger, more complex ring systems or side chains.

The table below illustrates the potential of this compound as an intermediate for a Carvedilol analogue.

| Component | Parent Drug Structure (Carvedilol Side-Chain) | Analogue Precursor Structure | Potential Modification |

| Backbone | ...amino-propan-2-ol | 1-Amino-...propan-2-ol | Identical |

| Side Chain | 2-(2-methoxy phenoxy)ethyl | 3-(2-bromo phenoxy) | Aryl bromide allows for Suzuki, Sonogashira, etc. coupling |

Utility in the Development of Chiral Ligands for Asymmetric Catalysis

The 1,2-amino alcohol framework is a privileged structure for the design of chiral ligands used in asymmetric catalysis. mdpi.com The nitrogen and oxygen atoms are positioned ideally to form a five-membered chelate ring with a metal center, creating a rigid, well-defined chiral environment. This chiral pocket can effectively discriminate between enantiotopic faces of a substrate, leading to high enantioselectivity in catalytic reactions.

This compound can be used directly as a ligand or can be derivatized to fine-tune its steric and electronic properties.

Direct Use: The unmodified molecule can coordinate to metals like Ruthenium (Ru), Zinc (Zn), or Copper (Cu) to catalyze reactions such as asymmetric transfer hydrogenation of ketones and imines. mdpi.com

Schiff Base Formation: The primary amine can be readily condensed with various aldehydes to form a wide array of chiral Schiff base (or imine) ligands. mdpi.com The substituents on the aldehyde provide a straightforward method to modulate the ligand's properties. The resulting N,O-bidentate ligands are effective in a range of transformations.

Further Derivatization: The aryl bromide offers a site for introducing phosphine (B1218219) groups or other coordinating moieties, potentially creating tridentate or tetradentate ligands with unique catalytic activities.

The table below outlines potential applications of ligands derived from this compound in asymmetric catalysis.

| Ligand Type | Metal Center (Example) | Catalyzed Reaction (Example) |

| Unmodified Amino Alcohol | Ru(II) | Asymmetric Transfer Hydrogenation of Ketones |

| Schiff Base Derivative | Zn(II) | Asymmetric Alkylation of Aldehydes |

| Phosphine-Functionalized | Pd(0), Rh(I) | Asymmetric Allylic Alkylation, Hydrogenation |

Precursor in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, which can then be screened for biological activity. cam.ac.uknih.gov A key principle of DOS is the use of multifunctional building blocks that allow for divergent, or branching, synthetic pathways. souralgroup.com

This compound is an excellent precursor for DOS because it contains three distinct and orthogonally reactive functional groups:

Primary Amine: Can undergo acylation, alkylation, sulfonylation, or condensation reactions.

Secondary Alcohol: Can be alkylated, acylated, or oxidized.

Aryl Bromide: Can participate in a wide range of metal-catalyzed cross-coupling reactions.

Starting from this single chiral scaffold, a vast library of compounds with diverse appendages and stereochemistries can be generated. A synthetic sequence could involve protecting two of the functional groups while reacting the third, followed by deprotection and reaction at a second site, and so on. This approach allows for the systematic exploration of chemical space around a core 3D structure, which is highly valuable in fragment-based drug discovery and for identifying novel biological probes. nih.gov

The following table details the functional handles available for diversification.

| Functional Group | Position | Potential Reactions for Diversification |

| Primary Amine (-NH₂) | C1 | Amide formation, Reductive amination, Sulfonamide formation, Urea/Thiourea formation |

| Secondary Alcohol (-OH) | C2 | Ether formation (Williamson), Ester formation, Oxidation to ketone |

| Aryl Bromide (-Br) | Phenyl Ring | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions |

常见问题

Q. What are the recommended safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。